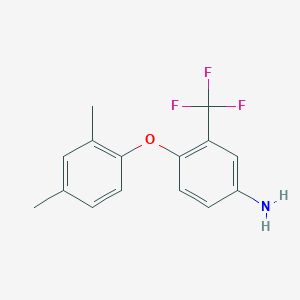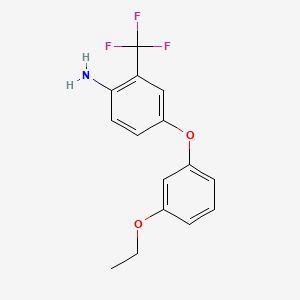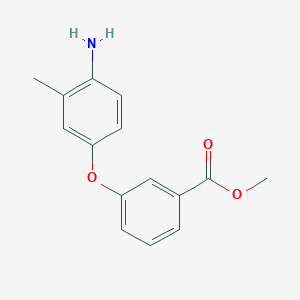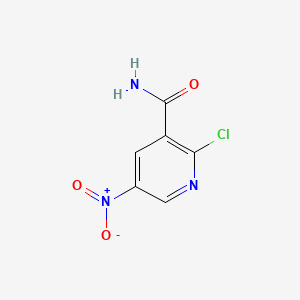
5,6,7,8-Tetrahydroquinolin-5-amine
Descripción general
Descripción
5,6,7,8-Tetrahydroquinolin-5-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3 . It is also known by other names such as 5,6,7,8-tetrahydroquinolin-5-ylamine .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine involves the use of α-aminoamidines for the reaction with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The method has an easy workup compared to existing methods of tetrahydroquinazoline preparation .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-5-amine consists of a tetrahydroquinoline backbone . The compound has a high binding affinity towards some essential enzymes of Mycobacterial tuberculosis .Chemical Reactions Analysis
The compound has been used in reactions with iron chloride under a nitrogen atmosphere to form iron (ii) complexes .Physical And Chemical Properties Analysis
The compound has a boiling point of 259.1±28.0 °C at 760 mmHg . It has a flash point of 134.3±11.2 °C . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
1. Catalyst for Ring Opening Polymerization
- Methods of Application: The compound is prepared and employed as a neutral ligand support for zinc (II) chloride complexes. Pre-treatment of these complexes with two equivalents of either LiCH2SiMe3 or LiN(SiMe3)2 led to catalysts displaying good to exceptionally high activity for the ROP of ε-CL at 50 °C .
- Results or Outcomes: For example, one of the complexes displayed a turnover frequency (TOF) of 2.1 × 10^4 h^−1 with 71% conversion seen within 10 minutes with the ε-CL:Zn molar ratio at 5000:1 .
2. Inhibition of Cancer Progression
- Summary of Application: The compound has been identified as a potent CXCR4 antagonist, which can inhibit cancer progression via several mechanisms, as CXCR4 is a chemokine receptor expressed on the surface of many cancer cell types .
3. Cholinesterase Inhibitor
- Results or Outcomes: The compound showed a moderate inhibition of the Aβ 1–42 self-aggregation (26.5% at a 1:5 ratio with Aβ 1–42), and a calculated logBB value (0.27) indicating excellent potential BBB penetration. It is a highly potent human cholinesterase inhibitor [IC 50 (hAChE) = 0.95 ± 0.04 nM; IC 50 (hBuChE) = 2.29 ± 0.14 nM] which can be listed among the most potent hAChE inhibitors so far identified, and is not hepatotoxic in vitro at the concentrations at which the ChEs are inhibited .
4. Ligand Support for Zinc (II) Chloride Complexes
- Summary of Application: This compound has been used as a neutral ligand support for zinc (II) chloride complexes. These complexes have been used as exceptionally active catalysts for the ring opening polymerization (ROP) of ε-caprolactone (ε-CL) .
- Methods of Application: The compound is prepared and employed as a neutral ligand support for zinc (II) chloride complexes. Pre-treatment of these complexes with two equivalents of either LiCH2SiMe3 or LiN(SiMe3)2 led to catalysts displaying good to exceptionally high activity for the ROP of ε-CL at 50 °C .
- Results or Outcomes: For example, one of the complexes displayed a turnover frequency (TOF) of 2.1 × 10^4 h^−1 with 71% conversion seen within 10 minutes with the ε-CL:Zn molar ratio at 5000:1 .
Safety And Hazards
The compound is considered hazardous. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAFTVCNAYZLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992128 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-5-amine | |
CAS RN |
71569-15-8 | |
| Record name | 5-Quinolinamine, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)





